molecular formula C10H13NO2 B13717265 2-Isopropoxy-benzaldehyde oxime

2-Isopropoxy-benzaldehyde oxime

Cat. No.: B13717265
M. Wt: 179.22 g/mol
InChI Key: SGGONDVWPDMQAJ-XFFZJAGNSA-N
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Description

2-Isopropoxy-benzaldehyde oxime is an oxime derivative synthesized from 2-isopropoxy-benzaldehyde, characterized by the presence of an isopropoxy (–OCH(CH₃)₂) substituent at the ortho position of the benzaldehyde backbone and an oxime (–C=N–OH) functional group. This reaction is efficient and widely applicable, as noted in the synthesis of 9-anthraldehyde oxime and other aromatic oximes . The isopropoxy group likely enhances steric bulk and electron-donating effects, which may influence solubility, stability, and reactivity compared to simpler benzaldehyde oximes.

Potential applications of 2-isopropoxy-benzaldehyde oxime could include its use as an intermediate in heterocyclic synthesis, such as forming isoxazoles or oxadiazoles via 1,3-dipolar cycloaddition reactions, as demonstrated for related oximes .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(NZ)-N-[(2-propan-2-yloxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO2/c1-8(2)13-10-6-4-3-5-9(10)7-11-12/h3-8,12H,1-2H3/b11-7-

InChI Key

SGGONDVWPDMQAJ-XFFZJAGNSA-N

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=N\O

Canonical SMILES

CC(C)OC1=CC=CC=C1C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-benzaldehyde oxime typically involves the reaction of 2-isopropoxy-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction is carried out in a basic aqueous medium with careful adjustment of pH to ensure optimal yield . The reaction can also be facilitated using microwave irradiation under solvent-free conditions, which significantly reduces reaction time and improves yield .

Industrial Production Methods: While specific industrial production methods for 2-Isopropoxy-benzaldehyde oxime are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of microwave irradiation and dry media conditions can be scaled up for industrial applications, providing an efficient and environmentally friendly method for production .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-benzaldehyde oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-benzaldehyde oxime involves its ability to form stable complexes with various molecular targets. The oxime group can undergo nucleophilic addition to carbonyl compounds, forming stable adducts. This property is exploited in various chemical reactions, including the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions . The formation of these stable complexes is crucial for its applications in organic synthesis and proteomics research .

Comparison with Similar Compounds

Comparison with Substituted Benzaldehyde Oximes

Structural and Physical Properties

The substituent pattern on the benzaldehyde backbone significantly impacts molecular properties. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
2-Isopropoxy-benzaldehyde oxime 2-OCH(CH₃)₂ C₁₀H₁₃NO₂ 179.22 (calculated) Sterically hindered, lipophilic
(E)-Benzaldehyde oxime Unsubstituted C₇H₇NO 121.14 Simplest aromatic oxime
2-Hydroxybenzaldehyde oxime 2-OH C₇H₇NO₂ 137.14 Hydrogen-bonding capability
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime 3-Br, 4-OCH(CH₃)₂, 5-OCH₃ C₁₁H₁₄BrNO₃ 296.15 Bromine enhances reactivity
  • Solubility : The lipophilic isopropoxy group may lower aqueous solubility compared to 2-hydroxybenzaldehyde oxime, which can form hydrogen bonds .

Thermal and Chemical Stability Comparisons

  • Thermal Decomposition: Di(1H-tetrazol-5-yl) methanone oxime and related tetrazole-containing oximes decompose at 247–289°C, stabilized by extensive hydrogen-bonding networks . While thermal data for 2-isopropoxy-benzaldehyde oxime is unavailable, its aromatic structure and lack of tetrazole rings suggest lower thermal stability than these compounds.
  • Oxidative Stability: The electron-donating isopropoxy group may increase resistance to oxidation compared to electron-withdrawing substituents (e.g., –Br or –NO₂) in other derivatives .

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